

# 6-Chloro-2-iodopurine-9-riboside: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 6-Chloro-2-iodopurine-9-riboside

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An In-depth Technical Guide on the Purine Nucleoside Analog: **6-Chloro-2-iodopurine-9-riboside**

This technical guide provides a comprehensive overview of **6-Chloro-2-iodopurine-9-riboside**, a purine nucleoside analog of interest to researchers, scientists, and drug development professionals. The document covers its chemical properties, synthesis, and known biological activities, with a focus on its potential as an anticancer and antiviral agent.

## Chemical Properties and Data

**6-Chloro-2-iodopurine-9-riboside** is a halogenated purine nucleoside. Its structure combines a purine core with a ribose sugar moiety, modified with a chlorine atom at the 6-position and an iodine atom at the 2-position of the purine ring. These modifications are crucial for its biological activity.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>10</sub> ClIN <sub>4</sub> O <sub>4</sub>	N/A
Molecular Weight	412.57 g/mol	N/A
CAS Number	313477-85-9	N/A
Appearance	White to off-white powder	N/A
Solubility	Soluble in DMSO	N/A

Note: Specific experimental data such as melting point, and detailed NMR and mass spectrometry data for **6-Chloro-2-iodopurine-9-riboside** are not readily available in the reviewed literature. The data for the related compound, 6-chloropurine riboside, is provided for reference in the experimental protocols section.

## Synthesis

A detailed, specific protocol for the synthesis of **6-Chloro-2-iodopurine-9-riboside** is not available in the public domain. However, the synthesis can be conceptually understood as a two-part process: the synthesis of the 6-chloro-2-iodopurine base and the subsequent glycosylation with a protected ribose derivative.

A reported synthesis for the purine base, 6-chloro-2-iodopurine, starts from hypoxanthine. This involves a regiospecific lithiation and quenching sequence of a protected 6-chloropurine derivative.

The subsequent step, glycosylation, would involve the coupling of the modified purine base with a protected ribofuranose, a common strategy in nucleoside synthesis. A general one-pot glycosylation and cyclization procedure for the synthesis of 6-chloropurine ribonucleosides from chloropyrimidines has been described and could potentially be adapted.

## Experimental Protocol: Synthesis of 6-Chloro-2-iodopurine (Illustrative)

This protocol is for the synthesis of the purine base and is based on published methods for similar compounds. It should be adapted and optimized for the synthesis of the target riboside.

Materials:

- 6-chloro-9-(tetrahydropyran-2-yl)purine
- Harpoon's base (lithium 2,2,6,6-tetramethylpiperidide)
- Tributyltin chloride
- Iodine

- Anhydrous solvents (e.g., THF)
- Standard glassware for anhydrous reactions

#### Procedure:

- Dissolve 6-chloro-9-(tetrahydropyran-2-yl)purine in anhydrous THF under an inert atmosphere (e.g., argon).
- Cool the solution to a low temperature (e.g., -78 °C).
- Slowly add a solution of Harpoon's base in THF to the reaction mixture.
- After stirring for a specified time, add tributyltin chloride and allow the reaction to proceed.
- Quench the reaction with a suitable reagent.
- To the resulting 2-stannylated purine, add a solution of iodine in THF.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Work up the reaction mixture using standard procedures (e.g., extraction, washing with sodium thiosulfate solution to remove excess iodine).
- Purify the crude product by column chromatography on silica gel to obtain 6-chloro-2-iodopurine.

## Biological Activity and Mechanism of Action

Purine nucleoside analogs, including **6-Chloro-2-iodopurine-9-riboside**, are known for their broad antitumor activity, particularly against indolent lymphoid malignancies.<sup>[1]</sup> The primary mechanisms of action for this class of compounds are the inhibition of DNA synthesis and the induction of apoptosis.<sup>[1]</sup>

## Anticancer Activity

While specific IC<sub>50</sub> values for **6-Chloro-2-iodopurine-9-riboside** are not available in the reviewed literature, related 6-chloropurine nucleosides have demonstrated significant

cytotoxicity against various cancer cell lines. The proposed mechanism involves the intracellular phosphorylation of the nucleoside analog, leading to its incorporation into DNA and subsequent chain termination, or the inhibition of key enzymes involved in nucleotide metabolism.

## Antiviral Activity

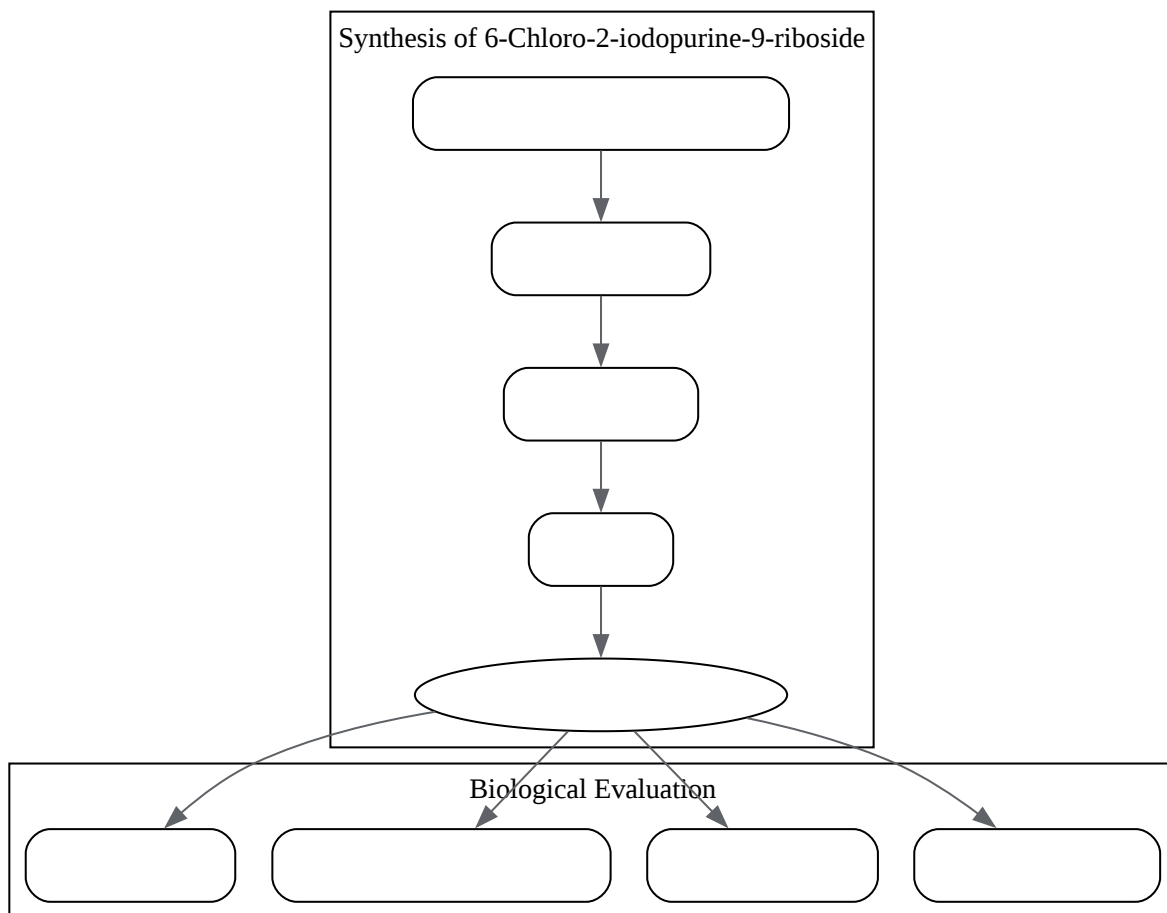
Several nucleoside analogs containing a 6-chloropurine moiety have shown promising antiviral activity, including against SARS-CoV. The antiviral effect is thought to be due to the inhibition of viral RNA polymerase.

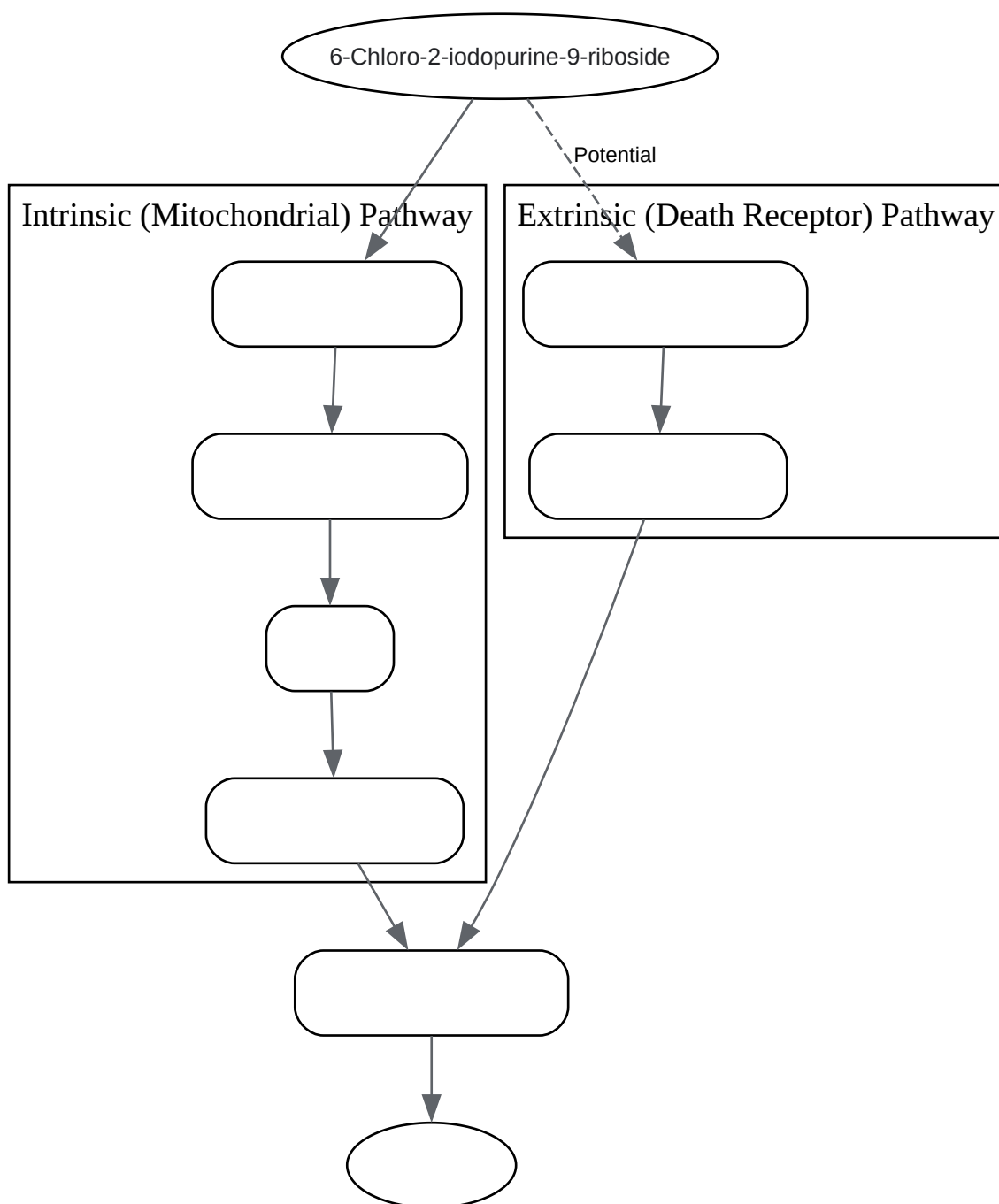
## Mechanism of Action: Apoptosis and Cell Cycle Arrest

The induction of apoptosis is a key mechanism of action for many purine nucleoside analogs. This process is often initiated by the cellular stress caused by DNA synthesis inhibition. While the specific apoptotic pathway for **6-Chloro-2-iodopurine-9-riboside** has not been elucidated, related compounds are known to activate intrinsic (mitochondrial) and/or extrinsic (death receptor) apoptotic pathways, leading to the activation of caspases.

Furthermore, these compounds can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.

## Mandatory Visualizations





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## References

- 1. forskning.ruc.dk [forskning.ruc.dk]
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